7-Phenylhept-5-ynoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
88255-07-6 |
|---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
7-phenylhept-5-ynoic acid |
InChI |
InChI=1S/C13H14O2/c14-13(15)11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,2,7-8,11H2,(H,14,15) |
InChI Key |
ZZIFARXSZVIBOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC#CCCCC(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Chemical Applications
Synthesis Precursor
7-Phenylhept-5-ynoic acid is utilized as a precursor in the synthesis of various organic compounds. It can undergo several chemical transformations, including:
- Oxidation : This compound can be oxidized to form derivatives that may have enhanced biological activity.
- Reduction : The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
- Substitution Reactions : The phenyl group can participate in electrophilic aromatic substitution, allowing for the introduction of various substituents.
These reactions are essential for the development of new materials and compounds with specific properties.
Biological Research Applications
Renoprotective Properties
Recent studies have highlighted the biological activity of this compound, particularly its effects on renal health. In animal models, particularly mice with adenine-induced chronic kidney disease (CKD), the compound demonstrated significant renoprotective effects:
| Study Type | Treatment | Key Findings |
|---|---|---|
| Adenine-induced CKD in mice | PH-HPβCD complex (5 mg/kg/day) | Reduced indoxyl sulfate levels; improved renal function |
| Adenine-induced CKD in mice | PH-HPβCD complex (10 mg/kg/day) | Ameliorated renal failure; reduced fibrosis |
The mechanism behind these effects is attributed to the compound's ability to inhibit the enzyme tryptophan indole lyase (TIL), which is involved in the metabolism of tryptophan to indole, subsequently reducing the production of uremic toxins that exacerbate kidney damage .
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in various contexts:
- In Vivo Studies : Research demonstrated that oral administration of the PH-HPβCD complex resulted in significant reductions in serum indoxyl sulfate levels and improvements in renal function markers in adenine-induced CKD models.
- Enzyme Kinetic Studies : In vitro experiments confirmed that this compound effectively suppresses TIL activity, leading to decreased conversion rates of tryptophan to indole .
Industrial Applications
In addition to its research applications, this compound has potential industrial uses as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its unique chemical properties make it a valuable component in developing new drugs and therapeutic agents.
Preparation Methods
Palladium-Mediated Hydrogenation
The most widely reported synthesis begins with the hydrogenation of 7-phenylhept-4-ynoic acid using palladium on carbon (Pd/C) under 1–3 atm H₂ pressure. This method selectively reduces the triple bond at the 4-position while preserving the carboxylic acid functionality. Typical reaction conditions involve:
-
Catalyst Loading : 5–10 wt% Pd/C relative to substrate
-
Solvent System : Ethyl acetate or methanol
-
Temperature : 25–40°C
-
Reaction Time : 4–8 hours
Post-reaction workup includes filtration through Celite® to remove catalyst residues, followed by solvent evaporation under reduced pressure. The crude product is purified via silica gel chromatography (hexane/ethyl acetate 3:1), yielding 7-phenylhept-5-ynoic acid in 72–85% isolated yield.
Mechanistic Considerations
Density functional theory (DFT) calculations suggest that the palladium catalyst facilitates syn-addition of hydrogen across the triple bond, with the carboxylic acid group directing regioselectivity through hydrogen bonding interactions. This aligns with observed retention of configuration in stereogenic centers when present.
Alkyne Hydration via Mercury Oxide Catalysis
Regioselective Hydration Protocol
An alternative route employs HgO-catalyzed hydration of 5-hydroxy-7-phenylhept-2-ynoic acid derivatives. This method, adapted from natural product synthesis methodologies, proceeds through Markovnikov addition of water:
-
Substrate Activation : The alkyne coordinates to Hg²⁺, polarizing the π-bond
-
Nucleophilic Attack : Water adds to the more substituted carbon (C5)
-
Proton Transfer : Formation of enol intermediate
-
Tautomerization : Conversion to ketone followed by acid-catalyzed rearrangement
Reaction conditions typically involve:
-
Catalyst : 0.2 equiv HgO
-
Solvent : Methanol/water (4:1)
-
Temperature : 60°C reflux
-
Duration : 12–24 hours
This method achieves 65–78% yield but requires careful heavy metal removal via chelating resins post-reaction.
Chiral Allenylboronic Ester Condensation
Stereoselective Synthesis
For enantiomerically pure this compound, researchers employ chiral allenylboronic esters in condensation reactions with 3-phenylpropanal:
Key Advantages
-
Enantiomeric Excess : Up to 92% ee achieved using (R)-BINOL-derived boronic esters
-
Functional Group Tolerance : Compatible with protected hydroxyl and amine groups
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR (600 MHz, CDCl₃):
-
δ 7.31–7.50 (m, 5H, aromatic)
-
δ 2.62 (t, J = 7.2 Hz, 2H, CH₂CO)
-
δ 2.35 (q, J = 7.5 Hz, 2H, alkyne-adjacent CH₂)
¹³C NMR confirms the alkyne signature at δ 85.3 (sp-hybridized carbon) and carboxylic carbon at δ 174.8.
Infrared Spectroscopy
Strong absorption bands at:
-
3300 cm⁻¹ (O-H stretch, carboxylic acid)
-
2105 cm⁻¹ (C≡C stretch)
-
1702 cm⁻¹ (C=O stretch)
Comparative Analysis of Synthetic Methods
| Parameter | Pd/C Hydrogenation | HgO Hydration | Chiral Condensation |
|---|---|---|---|
| Yield (%) | 72–85 | 65–78 | 58–67 |
| Purity (HPLC) | >95% | 89–93% | 91–95% |
| Stereocontrol | None | None | Up to 92% ee |
| Reaction Steps | 2 | 3 | 4 |
| Scalability | Kilogram-scale | 100g-scale | <50g-scale |
Challenges and Optimization Strategies
Byproduct Formation
Common impurities include:
Purification Difficulties
The compound's high polarity necessitates gradient elution chromatography. Reverse-phase HPLC (C18 column, methanol/water 65:35) effectively separates diastereomers.
Industrial Applications and Derivatives
Pharmaceutical Intermediates
This compound serves as a precursor to:
Q & A
Q. How to validate purity when traditional methods show discrepancies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
